molecular formula C18H21NO3S B2609424 Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 921788-33-2

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2609424
CAS No.: 921788-33-2
M. Wt: 331.43
InChI Key: ZPZSXXRKEQJBTK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

    Acylation Reaction: The starting material, 3,4-dimethylphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acyl chloride is then reacted with 3-methylthiophene-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.

    Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amine derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-phenylacetamido)-3-methylthiophene-2-carboxylate
  • Ethyl 5-(2-(4-methylphenyl)acetamido)-3-methylthiophene-2-carboxylate
  • Ethyl 5-(2-(2,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which may impart distinct biological and chemical properties compared to other similar compounds. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

ethyl 5-[[2-(3,4-dimethylphenyl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-5-22-18(21)17-13(4)9-16(23-17)19-15(20)10-14-7-6-11(2)12(3)8-14/h6-9H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSXXRKEQJBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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